molecular formula C12H9ClN2O3 B1423638 Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate CAS No. 1159822-80-6

Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate

Cat. No. B1423638
M. Wt: 264.66 g/mol
InChI Key: GCBMVEVLKOCOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate” is a chemical compound with the CAS Number: 1159822-80-6 . It has a linear formula of C12H9ClN2O3 and an average mass of 264.664 Da . This compound has recently gained attention in the field of research and industry due to its unique properties and potential applications.


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate” is represented by the linear formula C12H9ClN2O3 . Its monoisotopic mass is 264.030182 Da .

Scientific Research Applications

Synthetic Applications

Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate is a chemical entity used in various synthetic processes. Its derivatives have been synthesized for applications in different fields. For instance, 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2, 3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters were synthesized using a related chemical process. These compounds demonstrated moderate anti-inflammatory activity, indicating the compound's potential in the development of anti-inflammatory agents (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999). Additionally, methyl-2-formyl benzoate, closely related in structure, is noted for its variety of pharmacological activities and serves as an important scaffold in the synthesis of bioactive molecules, highlighting the compound's versatility in organic synthesis (Farooq & Ngaini, 2019).

Insecticidal Properties

Studies have shown that methyl benzoate, a compound structurally similar to Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate, possesses insecticidal properties. For instance, the compound has shown effectiveness against Aedes aegypti, a mosquito species (Larson, Nega, Zhang, & Feldlaufer, 2021). Additionally, Methyl benzoate has been evaluated for its larvicidal activity against mosquito species like Aedes albopictus and Culex pipiens, indicating its potential as an environmentally friendly agent for mosquito control (Mostafiz et al., 2022).

Pharmacological Potential

Benzamide derivatives, related to Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate, have been designed and synthesized as potential neuroleptics. These compounds show promise in treating psychosis with fewer side effects, indicating the potential pharmacological applications of compounds structurally related to Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate (Iwanami et al., 1981).

properties

IUPAC Name

methyl 2-(4-chloropyrimidin-2-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-17-11(16)8-4-2-3-5-9(8)18-12-14-7-6-10(13)15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBMVEVLKOCOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695145
Record name Methyl 2-[(4-chloropyrimidin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate

CAS RN

1159822-80-6
Record name Methyl 2-[(4-chloropyrimidin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate
Reactant of Route 4
Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate
Reactant of Route 5
Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate
Reactant of Route 6
Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.